

Asymmetric Synthesis of α -Irone Enantiomers: Application Notes and Protocols

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Compound of Interest

Compound Name: *alpha-Irone*

Cat. No.: *B1206951*

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This document provides detailed application notes and protocols for the asymmetric synthesis of α -irone enantiomers, valuable compounds in the fragrance and pharmaceutical industries. The methodologies outlined below focus on two robust strategies: biocatalytic kinetic resolution using lipases and stereoselective hydrogenation employing Wilkinson's catalyst. These approaches offer high enantioselectivity, leading to the desired chiral isomers in high purity.

Introduction

α -Irone is a methylated α -ionone and a key constituent of the essential oil of iris rhizomes, highly prized for its characteristic violet and woody odor. The different enantiomers of α -irone can exhibit distinct olfactory properties, making their stereoselective synthesis a topic of significant interest. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, is crucial for accessing these specific isomers.^[1] This document details two effective methods for achieving this: leveraging the enantioselectivity of enzymes and the stereocontrol of transition metal catalysts.

Data Presentation

The following table summarizes the quantitative data for the key asymmetric synthesis strategies for α -irone enantiomers, providing a clear comparison of their efficacy.

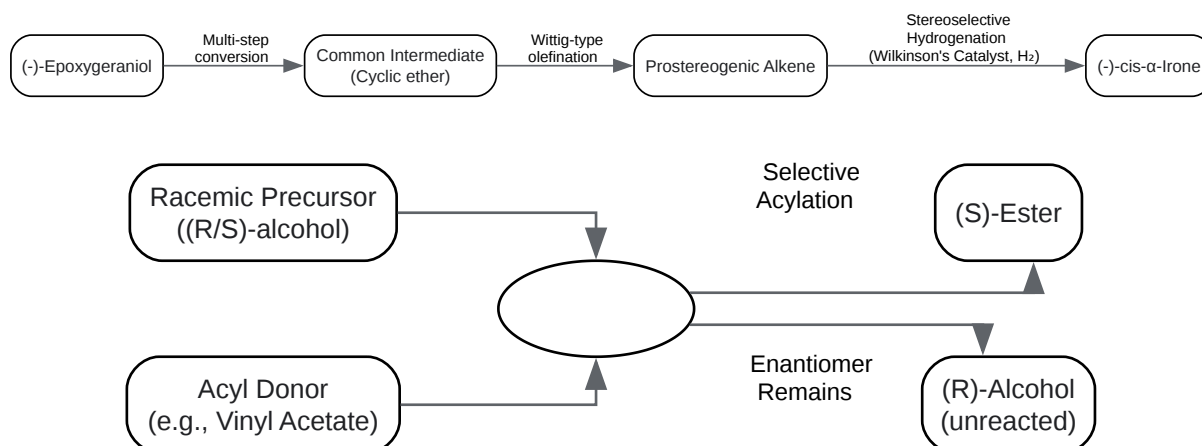
Synthesis Strategy	Key Reagent /Catalyst	Starting Material	Product	Enantiomeric Excess (ee)	Diastereomeric Ratio (dr)	Overall Yield	Reference
Stereoselective Hydrogenation	Wilkinson's Catalyst (RhCl(PPH ₃) ₃)	(-)-Epoxygeraniol derivative	(-)-cis- α -Irone	$\geq 99\%$	$\geq 99\%$	Not specified	[2]
Biocatalytic Kinetic Resolution	Lipase PS (from Pseudomonas cepacia)	Racemic irone precursors	Enantiopure irone precursors	$> 99\%$	Not applicable	~50% (for resolved enantiomer)	[3]

Experimental Protocols

Asymmetric Synthesis of (-)-cis- α -Irone via Stereoselective Hydrogenation

This protocol is based on the divergent enantioselective synthesis developed by Vidari and colleagues, which utilizes a common intermediate derived from (-)-epoxygeraniol.[2] A key step in this synthesis is the highly diastereoselective hydrogenation of a prostereogenic exocyclic double bond using Wilkinson's catalyst to establish the cis stereochemistry.

Experimental Workflow:



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References

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